molecular formula C16H20F3NO7S B1424513 (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate CAS No. 149709-56-8

(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate

Cat. No. B1424513
CAS RN: 149709-56-8
M. Wt: 427.4 g/mol
InChI Key: JZWGAKDJDOFGPF-GFCCVEGCSA-N
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Description

“®-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate” is a chemical compound with the CAS Number: 149709-56-8 . It has a molecular weight of 427.4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22)/t12-/m1/s1 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It’s stored in a refrigerator, suggesting that it’s stable at low temperatures .

Scientific Research Applications

Carbonic Anhydrase Inhibitors in Ophthalmic Treatments

This compound has been linked to the synthesis of water-soluble sulfonamides incorporating beta-alanyl moieties, which show promise as inhibitors of carbonic anhydrase (CA). These inhibitors are particularly effective against CA II and CA IV isozymes, playing a critical role in aqueous humour secretion within the eye. This suggests potential applications in treating conditions like glaucoma, as some derivatives were observed to produce a strong and lasting reduction in intraocular pressure when applied topically in normotensive or glaucomatous rabbits (Supuran et al., 2000).

Prodrug for Latentiation of Methyldopa

Studies on the esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) have revealed that certain derivatives undergo hydrolysis to produce methyldopa and corresponding alpha-diketones. These derivatives, notably the (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl and (5-tert-butyl-2-oxo-1,3- dioxol -4-yl)methyl esters of methyldopa, have been evaluated as progenitors of the amino acid, showcasing potential as prodrugs for latentiation of methyldopa, with promising bioavailability and antihypertensive effects observed in animal studies (Saari et al., 1984).

Investigating Beta-Receptor Activity

Compounds with structural similarities have been explored for their effects on adrenergic beta-receptors, with particular focus on substances like clenbuterol. These studies aim to understand the compounds' action on bronchial muscles and the heart, highlighting potential therapeutic applications for respiratory conditions due to their potent beta 2-mimetic activity and good oral absorption (Engelhardt, 1984).

Anticonvulsant and Antiepileptic Properties

Aminoalkanolic derivatives of xanthone have been synthesized and assessed for their anticonvulsant properties. Certain compounds from this group, such as 3-(tert.-butyl-amino) (3), 3-[N-methyl-(tert.-butyl)-amino] (12) and 3-[4-(benzyl)-1-piperazinyl (5) substituted 2-hydroxy-1-(2-xanthonoxy)-propane, have shown promise in anticonvulsant tests, suggesting potential applications in treating epilepsy and related conditions (Marona et al., 1998).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362+P364 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWGAKDJDOFGPF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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